
N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide, also known as HPMPSB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Base-catalyzed and Acid-catalyzed Reactions
N-(Arylsulfonyloxy)phthalimides, related to the chemical structure of interest, undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement. These reactions are crucial for the synthesis of N,N′-diaryl ureas and amine salts, extending the scope of aromatic compound modifications. Such transformations highlight the compound's utility in synthetic organic chemistry, offering pathways to novel materials and intermediates for further chemical synthesis (Fahmy et al., 1977).
Synthesis of Optically Active α-amino Acid Derivatives
Research has demonstrated that optically active syn-α-amidoalkylphenyl sulfones, which share structural motifs with the compound , can be prepared from chiral aldehydes. These sulfones are valuable for their potential in creating optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks in the development of biologically active compounds (Foresti et al., 2003).
Improved Water Flux in Nanofiltration Membranes
In the field of environmental science, novel sulfonated thin-film composite nanofiltration membranes have been developed to treat dye solutions, showcasing an increased water flux due to improved surface hydrophilicity. This research underscores the compound's role in enhancing membrane technology for water purification and wastewater treatment (Liu et al., 2012).
Polyimides for Fuel Cell Application
The synthesis of novel sulfonated polyimides from diamine monomers, including those structurally related to the compound of interest, has shown promising results for fuel cell applications. These polyimides exhibit high proton conductivity and good water stability, essential characteristics for efficient and durable fuel cell membranes (Fang et al., 2002).
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-22(17-12-14-18(23)15-13-17)20(16-8-4-2-5-9-16)21-26(24,25)19-10-6-3-7-11-19/h2-15,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRANDZRMSANKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
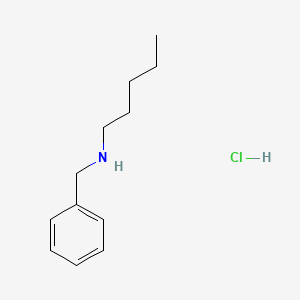

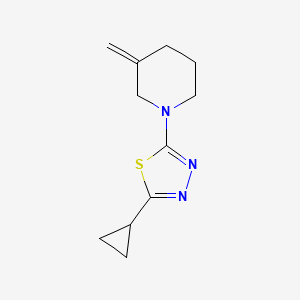
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
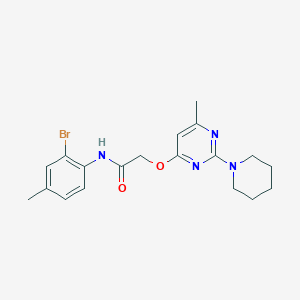
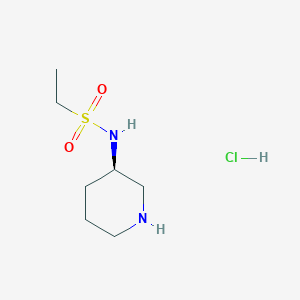
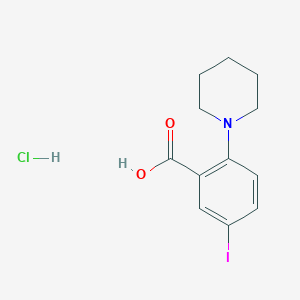
![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)
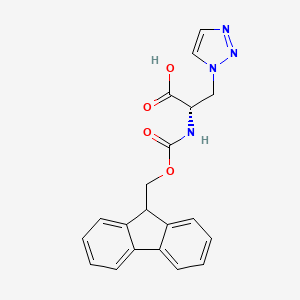
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)
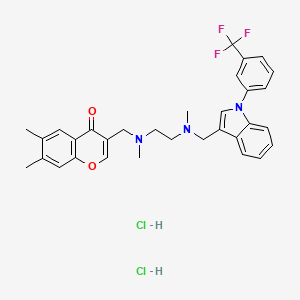
![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)
